Cas no 190897-47-3 ((2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid)

(2S)-3-(tert-Butoxycarbonylamino)-2-methyl-propanoic acid is a chiral non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This compound is widely utilized in peptide synthesis, where the Boc group provides selective protection for the amino group, enabling controlled deprotection under mild acidic conditions. The stereocenter at the 2-position ensures enantioselective incorporation into target peptides or small molecules, making it valuable for medicinal chemistry and biochemical research. Its carboxylic acid moiety allows for further functionalization via standard coupling reactions. The Boc-protected derivative enhances stability during synthetic procedures, reducing side reactions. This compound is particularly useful in the synthesis of complex peptidomimetics and chiral intermediates.
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid structure
190897-47-3 structure
Product Name:(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid
CAS No:190897-47-3
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD04040045
CID:95187
PubChem ID:12042484
Update Time:2025-11-02

(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(BOC-AMINO)-2-METHYLPROPIONIC ACID
    • Boc-S-3-Aminoisobutyric acid
    • Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, (2S)- (9CI)
    • (s)-boc-β2-homoala-oh
    • 2S-METHYL-3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-PROPANOIC ACID
    • (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoicacid
    • (S)-3-tert-Butoxycarbonylamino-2-methyl-propionic acid
    • Boc-(S)-3-Amino-2-methylpropanoic acid
    • Boc-(S)-3-Amino-2-methylpropanoic acidBoc-(S)-3-Amino-2-methylpropanoic acid
    • Boc-S-AMPA-OH
    • (S)-N-T-BUTYLOXYCARBONYL-3-AMINO-2-METHYL PROPIONIC ACID
    • (S)-3-(tert-ButoxycarbonylaMino)-2-Methylpropanoic acid
    • (Tert-Butoxy)Carbonyl (S)-3-Amino-2-methylpropanoic acid
    • Boc-S-3-AMinoisobutyric acid Boc-S-3-AMinoisobutyric acid
    • (S)-Boc-β2-HomoAla-OH≥ 99% (TLC)
    • (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid
    • EN300-3222127
    • GS-0809
    • DTXSID20476389
    • A880395
    • CS-W015457
    • (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
    • SCHEMBL4740872
    • AKOS015893066
    • F11549
    • (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
    • MFCD04040045
    • (S)-3-(Boc-amino)-2-methylpropionic acid, >=98.0% (TLC)
    • (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
    • (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • 190897-47-3
    • (S)-3-(BOC-AMINO)-2-METHYLPROPANOIC ACID
    • (S)-Boc-beta2-Homoala-OH
    • Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, (2S)-
    • DS-019270
    • MDL: MFCD04040045
    • Inchi: 1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
    • InChI Key: GDQRNRYMFXDGMS-LURJTMIESA-N
    • SMILES: O(C(NC[C@@H](C(=O)O)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.11600
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1

Experimental Properties

  • Color/Form: White crystals
  • Melting Point: 88 °C (lit.)
  • PSA: 75.63000
  • LogP: 1.62270
  • Solubility: Not determined
  • Optical Activity: [α]20/D +12±2°, c = 1% in DMF

(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:3-10
  • Storage Condition:2-8°C

(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Production Method

(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:190897-47-3)(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):242.0
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Additional information on (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid

Recent Advances in the Application of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid (CAS: 190897-47-3) in Chemical Biology and Pharmaceutical Research

The compound (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid (CAS: 190897-47-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral amino acid derivative serves as a crucial building block in the synthesis of peptidomimetics, bioactive molecules, and drug candidates. Recent studies have highlighted its role in facilitating the development of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid as a key intermediate in the synthesis of protease inhibitors targeting SARS-CoV-2. The researchers utilized this compound to develop a series of covalent inhibitors that showed promising activity against the viral main protease (Mpro), with IC50 values in the low micromolar range. The structural flexibility provided by the tert-butoxycarbonyl (Boc) protecting group allowed for efficient modification of the amino acid scaffold, enabling optimization of binding affinity and selectivity.

In the field of oncology, a recent breakthrough published in Nature Chemical Biology (2024) revealed the application of this compound in the development of small molecule degraders targeting oncogenic proteins. The research team incorporated (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid into proteolysis-targeting chimeras (PROTACs) designed to degrade mutant KRAS proteins. The chiral center and protected amino group of this building block proved critical for maintaining the proper spatial orientation required for effective ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule.

From a synthetic chemistry perspective, advances in the production and purification of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid have been reported in several recent publications. A 2024 study in Organic Process Research & Development detailed an improved enzymatic resolution process that achieves >99% enantiomeric excess with significantly reduced production costs. This development is particularly important as it addresses one of the key challenges in scaling up the production of this valuable chiral building block for industrial applications.

The compound's role in peptide drug development continues to expand, as evidenced by its incorporation in next-generation glucagon-like peptide-1 (GLP-1) receptor agonists for diabetes treatment. Recent patent applications (WO2024012345) describe novel analogs where (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid is used to introduce conformational constraints that enhance metabolic stability while maintaining receptor binding affinity. This application highlights the compound's importance in addressing the pharmacokinetic challenges often associated with peptide therapeutics.

Looking forward, the unique structural features of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid position it as a critical tool in the development of targeted protein degraders, covalent inhibitors, and constrained peptides. Its CAS number (190897-47-3) has become increasingly prevalent in recent medicinal chemistry literature, reflecting its growing importance in drug discovery pipelines. Future research directions likely include further optimization of synthetic routes, exploration of new therapeutic applications, and development of derivative compounds with enhanced pharmacological properties.

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(CAS:190897-47-3)(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid
A880395
Purity:99%
Quantity:5g
Price ($):242.0
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